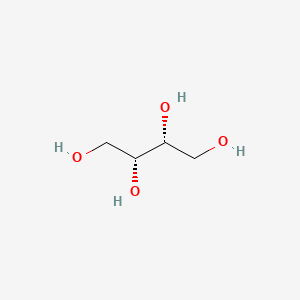
3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one, also known as MPSQ, is a chemical compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. MPSQ has been studied extensively for its potential applications in cancer treatment, as well as in other diseases such as diabetes and Alzheimer's.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The synthesis and properties of quinoline derivatives have been a topic of interest due to their potential applications in medicinal chemistry and material science. For instance, the reaction of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate demonstrated the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the reactivity of related compounds under base conditions (Ukrainets et al., 2014). Furthermore, the study on 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide revealed the synthetic pathway and structural elucidation of a related compound, emphasizing the versatility of sulfonyl and methoxy functional groups in heterocyclic chemistry (Hayun et al., 2012).
Biological Activities
The search for new bioactive molecules has led to the investigation of quinoline derivatives for their potential biological activities. In one study, the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were performed. These compounds exhibited varying degrees of antimicrobial activity, highlighting the importance of structural modifications in enhancing biological properties (Fadda et al., 2016).
Material Science and Catalysis
The applications of quinoline derivatives extend beyond biological activities to include material science and catalysis. For instance, the efficient generation of singlet oxygen and photooxidation of sulfide into sulfoxide via tuning the ancillary of bicyclometalated iridium(III) complexes illustrated the utility of quinoline-based ligands in photocatalytic processes (Li and Ye, 2019). This study showcases the compound's relevance in developing new photocatalytic systems for organic synthesis and environmental remediation.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-3-12-20-13-18(19(21)16-6-4-5-7-17(16)20)25(22,23)15-10-8-14(24-2)9-11-15/h4-11,13H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORQWNVYRLUVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2894411.png)
![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2894414.png)

![3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B2894419.png)
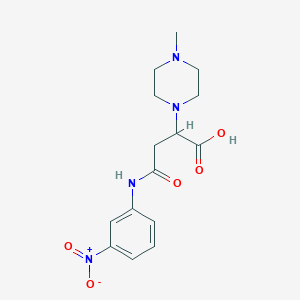
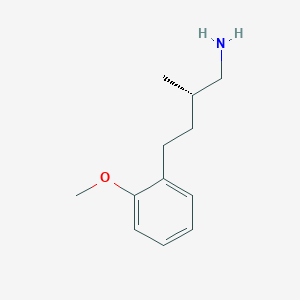
![7-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2894423.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine](/img/structure/B2894425.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2894427.png)
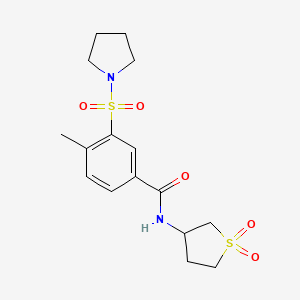
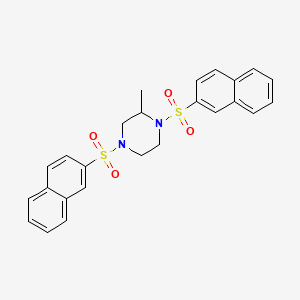
![3-(3-Chlorophenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2894430.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2894433.png)
